
4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an isopropylthio group, a thiophenyl group, a thiazole ring, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a heterocyclic ring containing both sulfur and nitrogen atoms. The isopropylthio group would be attached to one carbon of the thiazole ring, while the thiophenyl group would be attached to another carbon of the thiazole ring. The benzamide moiety would be attached to the nitrogen atom of the thiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups in the molecule means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally similar to 4-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, exploring their chemical properties and reactions. For instance, a study on thiophene derivatives has revealed methods for synthesizing various heterocyclic compounds, demonstrating the versatility and reactivity of thiophene-based systems (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Another research effort focused on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting an efficient and cleaner approach to compound formation (Saeed, 2009).
Antimicrobial and Antitubercular Activities
Several studies have explored the biological activities of compounds within this chemical class, including antimicrobial and antitubercular properties. For example, the synthesis and pharmacological evaluation of sulfonyl derivatives related to isopropyl thiazole have shown significant antimicrobial and antitubercular effects (Kumar, Prasad, & Chandrashekar, 2013). This research indicates the potential of these compounds in addressing infectious diseases caused by bacteria and Mycobacterium tuberculosis.
Anticancer Evaluation
Compounds analogous to this compound have been evaluated for their anticancer activities. A study on the design, synthesis, and anticancer evaluation of specific benzamide derivatives against various cancer cell lines has provided insights into their potential therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Crystal Structure Analysis
Crystallographic studies have been conducted to understand the molecular and crystal structures of related compounds, which is crucial for elucidating their chemical behavior and interaction mechanisms. One such study reported the crystal structure of a compound closely related to the target molecule, providing valuable data on its molecular arrangement and interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-11(2)23-13-7-5-12(6-8-13)16(20)19-17-18-14(10-22-17)15-4-3-9-21-15/h3-11H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYPMFJLKDJTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2695685.png)

![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)
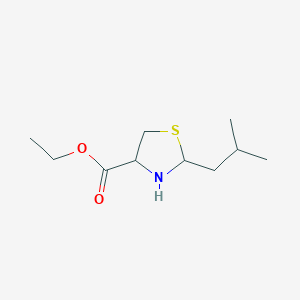
![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2695690.png)
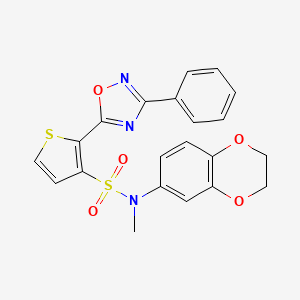
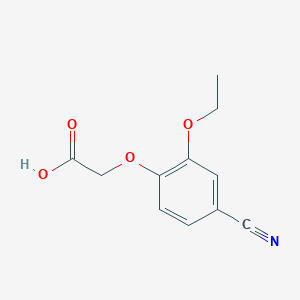
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)

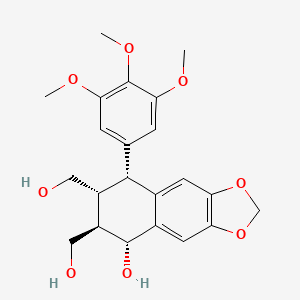
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2695701.png)
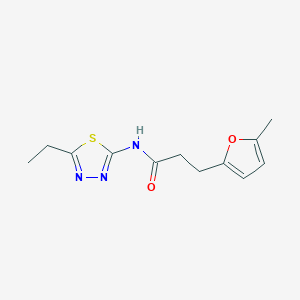

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)
